

A Comparative Analysis of Usp28 and FBW7 Inhibitors for Therapeutic Intervention

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For Researchers, Scientists, and Drug Development Professionals

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer. Within this system, the deubiquitinase Usp28 and the E3 ubiquitin ligase FBW7 play antagonistic roles in controlling the stability of several key oncoproteins, most notably the transcription factor c-Myc. This guide provides a comparative analysis of small molecule inhibitors targeting Usp28 and modulators of FBW7 activity, offering a comprehensive overview of their mechanisms, supporting experimental data, and relevant protocols for researchers in the field.

Executive Summary

Usp28 and FBW7 are key regulators of cellular processes through their control of protein ubiquitination and subsequent degradation. Usp28 acts as a deubiquitinase, removing ubiquitin chains from its substrates and thereby rescuing them from proteasomal degradation. A primary substrate of Usp28 is the oncoprotein c-Myc, a critical driver of cell proliferation and tumorigenesis. Conversely, FBW7 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex that targets proteins for ubiquitination and degradation. Notably, FBW7 also targets c-Myc for degradation. This opposing action on c-Myc stability makes both Usp28 and FBW7 attractive targets for therapeutic intervention in cancer.

This guide will compare and contrast small molecule inhibitors of Usp28 with compounds that modulate FBW7 activity, focusing on their efficacy, selectivity, and mechanism of action.



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Quantitative Data Summary

The following tables summarize the key quantitative data for selected Usp28 inhibitors and a modulator of FBW7 activity.

Table 1: Usp28 Inhibitors - In Vitro Potency and Selectivity



Compound	Target	IC50 (μM)	Selectivity Profile	Key Findings
Usp28-IN-3	USP28	0.1[1][2]	High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5[1][2]	Down-regulates cellular c-Myc levels and enhances the sensitivity of colorectal cancer cells to Regorafenib.[1]
AZ1	USP28 / USP25	0.6 (USP28) / 0.7 (USP25)[3][4]	Dual inhibitor of USP28 and its closest homolog USP25.[3]	Reduces c-Myc levels in colon carcinoma cells and induces cell death.
FT206	USP28	Low nanomolar range (specific IC50 not publicly disclosed)	High degree of selectivity over other deubiquitinases, but shows crossreactivity with USP25.[5][6]	Induces regression of lung squamous cell carcinoma (LSCC) in mouse models by destabilizing c- MYC, c-JUN, and Δp63.[5][6] [7]
Vismodegib	Hedgehog Pathway (SMO) / USP28 / USP25	4.41 (USP28) / 1.42 (USP25)[8]	Primarily a Hedgehog pathway inhibitor with off-target activity against USP28 and USP25.	Inhibits USP28 enzymatic activity and reduces viability of colorectal cancer cells.[8]
USP28-IN-4	USP28	0.04[9]	High selectivity over USP2, USP7, USP8,	Down-regulates cellular c-Myc levels and



USP9x, UCHL3, and UCHL5.[9]

enhances the sensitivity of colorectal cancer cells to

Regorafenib.[9]

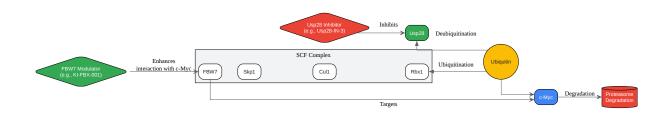
Table 2: FBW7 Modulator - In Vitro Activity

Compound	Target/Mechanism	IC50 (μM)	Key Findings
KI-FBX-001	FBW7 x c-Myc Molecular Glue	7.42 (in a c-Myc reporter assay)[10]	Enhances the interaction between FBW7 and c-Myc, leading to c-Myc degradation via the proteasome.[10][11]

Signaling Pathways and Mechanisms of Action The Usp28-FBW7 Axis in c-Myc Regulation

Usp28 and FBW7 are central to a critical signaling pathway that determines the cellular levels of the oncoprotein c-Myc. FBW7, as part of the SCF E3 ligase complex, recognizes and ubiquitinates c-Myc, marking it for degradation by the proteasome. This acts as a tumor-suppressive mechanism. Usp28 counteracts this by deubiquitinating c-Myc, thereby stabilizing it and promoting its oncogenic functions.[12][13] The interplay between these two enzymes creates a finely tuned regulatory circuit that, when dysregulated, can contribute to tumorigenesis.





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Figure 1: The Usp28/FBW7 signaling pathway regulating c-Myc stability.

Mechanism of Usp28 Inhibitors

Usp28 inhibitors, such as **Usp28-IN-3**, AZ1, and FT206, function by binding to the Usp28 enzyme and blocking its deubiquitinase activity. This inhibition prevents the removal of ubiquitin chains from Usp28 substrates like c-Myc. As a result, ubiquitinated c-Myc accumulates and is subsequently targeted for degradation by the proteasome. This leads to a reduction in cellular c-Myc levels, which in turn can inhibit cancer cell proliferation and survival. A significant challenge in the development of Usp28 inhibitors is achieving selectivity over its closest homolog, Usp25, due to the high degree of similarity in their catalytic domains.

Mechanism of FBW7 Modulators

Directly inhibiting the tumor suppressor FBW7 is generally not a viable therapeutic strategy. Instead, efforts have focused on enhancing its activity towards its oncogenic substrates. "Molecular glues" like KI-FBX-001 represent an innovative approach. These small molecules are designed to induce or stabilize the interaction between FBW7 and its substrate, in this case, c-Myc. By acting as a molecular bridge, KI-FBX-001 promotes the FBW7-mediated ubiquitination and subsequent degradation of c-Myc, effectively reducing its oncogenic activity.



Experimental Protocols In Vitro Deubiquitinase (DUB) Inhibition Assay (for Usp28 inhibitors)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a deubiquitinase enzyme like Usp28, often using a fluorogenic substrate.

Materials:

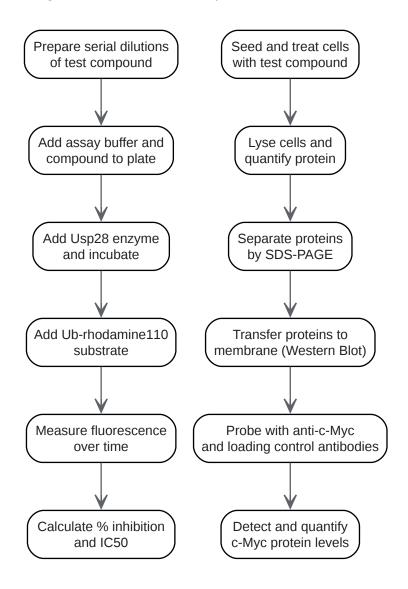
- Recombinant human Usp28 enzyme
- Ubiquitin-rhodamine110 substrate
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
- Test compounds (e.g., Usp28-IN-3) dissolved in DMSO
- 384-well assay plates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of the test compound in DMSO.
- In the assay plate, add the assay buffer.
- Add the test compound dilutions to the wells.
- Add the recombinant Usp28 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
- Initiate the reaction by adding the ubiquitin-rhodamine110 substrate.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) over time.
- The rate of increase in fluorescence is proportional to the enzyme activity.



- Calculate the percent inhibition for each compound concentration relative to a DMSO control.
- Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.



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